molecular formula C20H21ClN8O B2788617 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone CAS No. 2034366-77-1

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone

Cat. No. B2788617
CAS RN: 2034366-77-1
M. Wt: 424.89
InChI Key: CXEGYTWEMZHOSF-UHFFFAOYSA-N
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Description

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21ClN8O and its molecular weight is 424.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

Compounds with 1,2,4-triazole and piperazine derivatives have shown promising results as anticancer agents . For instance, a series of 1,2,4-triazole benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Another study reported that novel 1,2,4-triazole derivatives showed promising cytotoxic activity against Hela cell line .

Inhibition of Cell Proliferation

Some compounds similar to the one have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This could be a potential application in the treatment of various types of cancers.

Selectivity Against Cancer Cell Lines

Most of the synthesized compounds have shown proper selectivity against cancer cell lines . This means they can target cancer cells without causing significant harm to normal cells, which is a desirable property in cancer treatment.

Structural Optimization Platform

The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Potential Target for Aromatase Enzyme

Molecular docking studies suggest that these derivatives could potentially target the aromatase enzyme . Aromatase is an enzyme involved in the production of estrogen, and inhibiting this enzyme is a strategy used in the treatment of breast cancer.

Commercial Availability

The compound is commercially available, which means it can be readily obtained for research and development purposes.

Mechanism of Action

Target of Action

Similar compounds with 1,2,4-triazole and pyrimidine moieties have been reported to exhibit potent inhibitory activities against cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that this compound may interact with its targets, possibly cancer cells, and induce changes that lead to programmed cell death.

Biochemical Pathways

Given the potential anticancer activity of this compound, it may be involved in pathways related to cell proliferation and apoptosis . The compound could potentially interfere with the signaling pathways that regulate these processes, leading to the inhibition of cancer cell growth.

Result of Action

Similar compounds have been reported to exhibit cytotoxic effects against cancer cell lines . This suggests that this compound may also have cytotoxic effects, potentially leading to the death of cancer cells.

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN8O/c21-16-3-1-2-4-17(16)26-5-7-27(8-6-26)20(30)15-10-28(11-15)18-9-19(24-13-23-18)29-14-22-12-25-29/h1-4,9,12-15H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEGYTWEMZHOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone

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